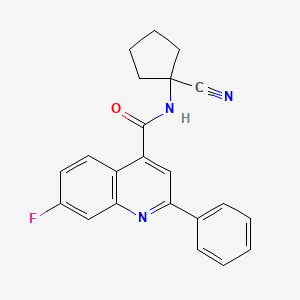

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

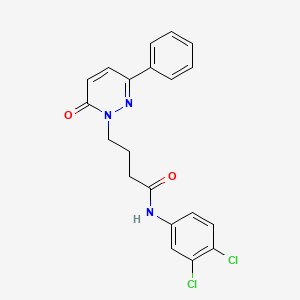

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has been synthesized for scientific research purposes. It is also known as THU, and its chemical formula is C16H13F3N2O2S. THU is a potent inhibitor of the protein tyrosine kinase (PTK) enzyme, which is involved in the regulation of cell growth and division.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen Rearrangement

This research demonstrates a method for the synthesis of ureas, including the type of compound , through Lossen rearrangement. This process facilitates the conversion from carboxylic acid to urea in a single pot, offering an environmentally friendly and cost-effective approach (Thalluri et al., 2014).

Biological Activities and Applications

Neuropeptide Y5 Receptor Antagonists

A study on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including the optimization of in vitro potency for potential therapeutic applications. This research provides a foundational understanding of how similar compounds could interact with biological receptors (Fotsch et al., 2001).

Antibacterial and Anti-HIV Studies

Research into 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives showcases the antibacterial and anti-HIV activities of urea derivatives, indicating potential applications in treating infectious diseases (Patel et al., 2007).

Anticonvulsant Activity

A study on the synthesis of urea/thiourea derivatives and their screening for anticonvulsant activity by maximal electro shock and pentylenetetrazole induced convulsant model, suggesting therapeutic potentials in epilepsy treatment (Thakur et al., 2017).

Propiedades

IUPAC Name |

1-(2-hydroxy-2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c15-14(16,17)10-1-3-11(4-2-10)19-13(21)18-7-12(20)9-5-6-22-8-9/h1-6,8,12,20H,7H2,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWCOZRTQWELGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCC(C2=CSC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)

![4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2362661.png)

![7-Chloro-1-(4-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2362667.png)

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2362670.png)